molecular formula C17H18N6O2 B2825878 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 1005306-96-6

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2825878
CAS No.: 1005306-96-6
M. Wt: 338.371
InChI Key: XXWOAWFUDQTFAU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a urea derivative featuring a 4-ethoxyphenyl group and a tetrazole-containing benzyl moiety. Its molecular formula is C₁₇H₁₇FN₆O₂ (MW: 356.35 g/mol), with a CAS number of 897624-02-1 .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-2-25-15-10-8-13(9-11-15)19-17(24)18-12-16-20-21-22-23(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWOAWFUDQTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The synthesis begins with the preparation of the tetrazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Phenyl Group: The phenyl group is introduced to the tetrazole ring through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction with an appropriate ethoxyphenyl derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include oxidized derivatives of the ethoxyphenyl and tetrazole moieties.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its potential as a lead compound for drug development.

    Medicine: The compound’s potential biological activities make it a candidate for further investigation in medicinal chemistry. It may serve as a starting point for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Fluoro vs. Ethoxy Substituents

The compound 1-(4-fluorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (BC06688, CAS: 951547-47-0) replaces the ethoxy group with a fluorine atom. This substitution reduces molecular weight (312.30 g/mol vs. 356.35 g/mol) and alters electronic properties: fluorine’s electron-withdrawing nature may enhance stability and binding affinity compared to the electron-donating ethoxy group. Such changes could influence solubility, pharmacokinetics, and target interactions .

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (R) Molecular Weight (g/mol) Key Feature
Target Compound 4-Ethoxy 356.35 Electron-donating, lipophilic
BC06688 4-Fluoro 312.30 Electron-withdrawing, polar

Halogenated and Trifluoromethyl Derivatives

Heterocycle Variations in Urea Derivatives

Tetrazole vs. Triazole Moieties

Triazole-based ureas (e.g., 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea ) lack the tetrazole’s fourth nitrogen atom, reducing hydrogen-bonding capacity and acidity. Tetrazoles exhibit stronger dipole moments and metabolic stability, making them preferable in drug design for improved target engagement .

Table 2: Heterocycle Comparison

Heterocycle Compound Example Key Property
Tetrazole Target Compound High acidity (pKa ~4.9), metabolic stability
Triazole 4Ia-4Iid derivatives Moderate acidity (pKa ~8-10), lower dipole

Piperazine vs. Urea Linkages

The compound 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride (, compound 10) replaces the urea group with a piperazine ring.

Biological Activity

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound that belongs to the class of substituted ureas and tetrazoles. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl isocyanate with 1-(phenyl)-1H-tetrazole in the presence of suitable solvents and catalysts. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that derivatives of urea and tetrazole exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax expression levels .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential application in treating inflammatory diseases.

The proposed mechanism includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerHeLa5.0Cell cycle arrest (G2/M phase)
A5496.0Apoptosis induction via Bcl-2/Bax modulation
Anti-inflammatoryRAW 264.710.0Cytokine inhibition

Case Study 1: Antitumor Efficacy

In a study evaluating various urea derivatives, 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea was found to significantly inhibit tumor growth in xenograft models. The treatment resulted in a marked reduction in tumor size compared to control groups.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results showed a significant reduction in swelling and pain response, indicating its potential as an anti-inflammatory agent.

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